Diisopropyl hydrogen phosphite

Organophosphorus Synthesis Amidophosphonate Formation Reaction Kinetics

Diisopropyl hydrogen phosphite (DIHP, also commonly referred to as diisopropyl phosphite, CAS 1809-20-7) is a dialkyl H-phosphonate, an organophosphorus compound with the formula (i-PrO)₂P(O)H. This colorless, viscous liquid serves as a versatile synthetic intermediate and a source of nucleophilic phosphorus in various organic transformations.

Molecular Formula C6H15O3P
Molecular Weight 166.16 g/mol
CAS No. 691-96-3
Cat. No. B3193194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl hydrogen phosphite
CAS691-96-3
Molecular FormulaC6H15O3P
Molecular Weight166.16 g/mol
Structural Identifiers
SMILESCC(C)OP(O)OC(C)C
InChIInChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-7H,1-4H3
InChIKeyNFORZJQPTUSMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl Hydrogen Phosphite (CAS 691-96-3): A Technical Overview of the H-Phosphonate Building Block


Diisopropyl hydrogen phosphite (DIHP, also commonly referred to as diisopropyl phosphite, CAS 1809-20-7) is a dialkyl H-phosphonate, an organophosphorus compound with the formula (i-PrO)₂P(O)H [1]. This colorless, viscous liquid serves as a versatile synthetic intermediate and a source of nucleophilic phosphorus in various organic transformations . Its primary utility lies in the synthesis of more complex organophosphorus compounds, including phosphonates, phosphonamidates, and various P-C bond-containing molecules, which are of significant interest in agrochemicals, pharmaceuticals, and materials science [2]. The compound's distinct steric and electronic properties, imparted by its isopropyl groups, govern its unique reactivity and selectivity profile, differentiating it from other simpler dialkyl phosphites and making it a critical starting material for specific synthetic targets.

The Critical Role of Steric Bulk: Why Diisopropyl Hydrogen Phosphite is Not Interchangeable with Simpler Dialkyl Phosphites


The assumption that dialkyl phosphites are generic, interchangeable reagents is a common pitfall in synthetic design and procurement. The alkyl substituents on the phosphorus atom are not inert bystanders; they profoundly modulate the reactivity, selectivity, and stability of the H-phosphonate moiety. This is especially true for diisopropyl hydrogen phosphite, whose bulky secondary alkyl groups introduce significant steric hindrance [1]. This steric profile leads to a distinct kinetic behavior, often resulting in a lower reaction rate in nucleophilic additions but potentially higher selectivity in specific transformations compared to its less hindered counterparts like dimethyl or diethyl phosphite [2]. Furthermore, the isopropyl groups can impact the compound's stability towards hydrolysis and thermal degradation . Consequently, substituting DIHP with a cheaper, more reactive analog without careful consideration can lead to failed syntheses, low yields, or the formation of unwanted byproducts, incurring significant time and resource costs.

Quantitative Performance Benchmarks for Diisopropyl Hydrogen Phosphite Against Key Analogs


Reactivity Order in the Formation of Dialkyl Amidophosphonates

In the reaction with aniline in the presence of carbon tetrachloride and a tertiary base, the reaction difficulty was found to increase with the steric bulk of the dialkyl phosphite's alkyl groups. Diisopropyl phosphite (di-iso-propyl-) was among the slowest to react, being more difficult than dimethyl-, diethyl-, di-n-propyl-, and di-n-butyl- phosphite, and only second to di-sec-butylphosphite [1]. This demonstrates a clear, sterics-driven reactivity gradient.

Organophosphorus Synthesis Amidophosphonate Formation Reaction Kinetics

Comparative Diastereoselectivity in Addition to Chiral Aldehydes

In the addition to 2-(benzyloxy)propanal, the steric bulk of the phosphorus reagent directly impacted the diastereomeric ratio of the product. Diisopropyl phosphite yielded a diastereomer ratio (erythro/threo) of approximately 1:1. In contrast, the even bulkier diisopropyl trimethylsilyl phosphite achieved a significantly higher ratio of 3:1 [1]. This indicates that while DIHP offers some steric influence, its selectivity is moderate, a factor that must be accounted for in stereoselective synthesis.

Stereoselective Synthesis Asymmetric Phosphonylation Phosphonate Synthesis

Efficiency in P-C Bond Formation via Phospha-Michael Addition

Under Mg(ClO₄)₂-catalyzed, solvent-free conditions, the phospha-Michael addition of various dialkyl phosphites to chalcone was studied. Diisopropyl phosphite, along with dimethyl, diethyl, and dibutyl phosphite, all generated the desired phosphonate product in a comparable yield range of 60-80% [1]. This demonstrates that under these specific catalytic conditions, the steric bulk of the isopropyl group does not significantly impede the reaction's overall efficiency, allowing DIHP to perform as well as less hindered analogs.

Green Chemistry Catalysis Phospha-Michael Addition

Synthesis of N-Phosphorylated Amino Acids via a Modified Protocol

A method for the phosphorylation of 20 common α-amino acids was developed using diisopropyl hydrogen phosphite as the phosphorylating agent and sodium hypochlorite as the chlorinating agent [1]. The protocol required an excess of diisopropyl hydrogen phosphite to compensate for its hydrolysis under the strongly basic reaction conditions, a crucial procedural detail that highlights its specific handling requirements. This contrasts with the standard stoichiometric use of some other dialkyl phosphites in analogous phosphorylations.

Bioorganic Chemistry Peptide Chemistry Phosphorylation

Validated Application Scenarios for Diisopropyl Hydrogen Phosphite


Synthesis of Chiral α-Hydroxyphosphonates via Stereoselective Addition

Diisopropyl hydrogen phosphite is a suitable reagent for the synthesis of α-hydroxyphosphonates from aldehydes, where moderate diastereoselectivity is acceptable or desired. The resulting diisopropyl phosphonate esters are key intermediates for biologically active compounds [1].

Preparation of N-(Diisopropyloxyphosphoryl) Amino Acid Derivatives

DIHP is an effective phosphorylating agent for the synthesis of N-phosphorylated amino acids, a valuable class of compounds in bioorganic and medicinal chemistry research [2]. The procedure requires careful handling to compensate for reagent hydrolysis, but it provides access to a series of important derivatives.

Development of Greener Phospha-Michael Addition Processes

Given its comparable yield to simpler dialkyl phosphites in solvent-free, Mg(ClO₄)₂-catalyzed phospha-Michael additions [3], DIHP is an excellent candidate for developing environmentally friendly protocols for P-C bond formation. Its use allows for the introduction of a sterically demanding protecting group on the phosphorus atom without compromising reaction efficiency.

Preparation of Complex Organophosphorus Scaffolds via Controlled Nucleophilic Substitutions

The established lower reactivity of diisopropyl hydrogen phosphite in nucleophilic substitutions [4] makes it a strategic choice for reactions with highly electrophilic partners. This controlled reactivity can help suppress side reactions and improve product profiles in the synthesis of complex, multi-functional organophosphorus molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diisopropyl hydrogen phosphite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.